molecular formula C13H12F6O B14352648 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- CAS No. 90817-73-5

1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-

Katalognummer: B14352648
CAS-Nummer: 90817-73-5
Molekulargewicht: 298.22 g/mol
InChI-Schlüssel: ZNEUDDSFZYPXDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- is a trifluoromethyl ketone. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring.

Vorbereitungsmethoden

The synthesis of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- involves several steps. One common method includes the reaction of a trifluoromethyl ketone with a phenyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Analyse Chemischer Reaktionen

1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound has been shown to exert neuroprotective effects by inhibiting apoptosis in cerebellar granule neurons. This is achieved through various pathways, including the modulation of intracellular calcium levels and the activation of specific signaling cascades .

Vergleich Mit ähnlichen Verbindungen

1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- can be compared with other similar compounds, such as:

The uniqueness of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- lies in its specific trifluoromethyl and phenyl group arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

90817-73-5

Molekularformel

C13H12F6O

Molekulargewicht

298.22 g/mol

IUPAC-Name

1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]propan-1-one

InChI

InChI=1S/C13H12F6O/c1-2-10(20)9-5-3-4-8(6-9)7-11(12(14,15)16)13(17,18)19/h3-6,11H,2,7H2,1H3

InChI-Schlüssel

ZNEUDDSFZYPXDD-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC=CC(=C1)CC(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.